molecular formula C10H13NO3S B13189649 4-(3-Methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid

4-(3-Methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid

Cat. No.: B13189649
M. Wt: 227.28 g/mol
InChI Key: DCLTVRKCSNWHEY-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid is a heterocyclic compound that features both oxazole and thiane rings. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the thiane ring is a six-membered ring containing one sulfur atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the thiane ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the oxazole ring can be synthesized by the reaction of an α-haloketone with an amide, followed by cyclization. The thiane ring can then be introduced through a nucleophilic substitution reaction involving a thiol compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form oxazolines or oxazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Oxazolines or oxazolidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular processes by binding to receptors or other proteins. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds containing the oxazole ring, such as 2,4-dimethyl-oxazole.

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).

Uniqueness

4-(3-Methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid is unique due to the combination of both oxazole and thiane rings in its structure. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

4-(3-methyl-1,2-oxazol-5-yl)thiane-4-carboxylic acid

InChI

InChI=1S/C10H13NO3S/c1-7-6-8(14-11-7)10(9(12)13)2-4-15-5-3-10/h6H,2-5H2,1H3,(H,12,13)

InChI Key

DCLTVRKCSNWHEY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2(CCSCC2)C(=O)O

Origin of Product

United States

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